molecular formula C10H13NO2 B7719255 N-Benzyl-2-methoxyacetamide CAS No. 2945-05-3

N-Benzyl-2-methoxyacetamide

Cat. No. B7719255
CAS RN: 2945-05-3
M. Wt: 179.22 g/mol
InChI Key: VLAPGEODGZEQPC-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxyacetamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid with a molecular weight of 177.22 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

  • Anticonvulsant Activities : Substituted N-benzyl 2-acetamidoacetamides, including N-Benzyl-2-methoxyacetamide, have shown significant protection against seizures. The 2-acetamido moiety in these compounds is important but not obligatory for preventing seizures (Choi, Stables, & Kohn, 1996).

  • Pharmaceutical Applications : These compounds are also mentioned in patents for the treatment of central nervous system disorders, such as epilepsy, nervous anxiety, psychosis, or insomnia. They serve as intermediates in preparing certain anticonvulsant derivatives (Habernickel, 2003).

  • Synthesis and Reactivity : Studies on the synthesis and reactivity of compounds like 1-substituted 2-fluoro- and 2,2-difluoroaziridines have shown that treating these compounds with methanol can result in products like N-Benzyl-2-methoxyacetamide. This points to the divergent reactive behavior of these aziridines (Verniest, Colpaert, Van Hende, & De Kimpe, 2007).

  • Crystal Structure and Molecular Docking : There is research into the crystal structure of similar compounds, which is vital for understanding their interaction with biological systems and their potential as drug targets (Murugan et al., 2022).

  • Novel Agents to Target Receptors : Compounds like (R)-N-Benzyl 2-acetamido-3-methoxypropionamide are used in research to identify interacting proteins associated with function and toxicity of anticonvulsants. This highlights the broader application of such compounds in neurological research (Park et al., 2009).

properties

IUPAC Name

N-benzyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8-10(12)11-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAPGEODGZEQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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